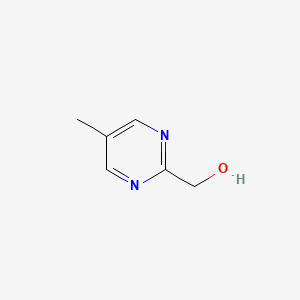

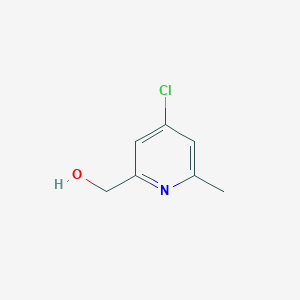

(4-Chloro-6-methylpyridin-2-yl)methanol

概要

説明

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, including condensation and reduction processes. For example, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved through the double reduction of cyclic sulfonamide precursors, which were prepared using an intramolecular Heck reaction followed by reduction of the alkene . Similarly, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol involved the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods could potentially be adapted for the synthesis of (4-Chloro-6-methylpyridin-2-yl)methanol.

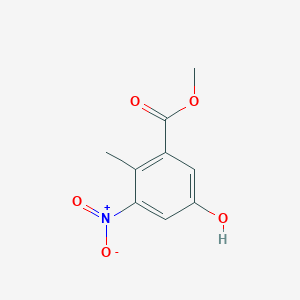

Molecular Structure Analysis

X-ray crystallography is a powerful tool for determining the molecular structure of chemical compounds. The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was solved by direct methods and refined, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted from a regular tetrahedron . Similarly, the crystal structure of a Schiff base compound related to pyridine derivatives was determined, showing a nearly coplanar arrangement of the benzene and pyridine rings . These studies provide insights into the typical structural features of pyridine derivatives that could be relevant to (4-Chloro-6-methylpyridin-2-yl)methanol.

Chemical Reactions Analysis

The chemical behavior of pyridine derivatives in reactions is an important aspect of their analysis. For instance, the electrochemical oxidation of catechol and 4-methylcatechol in methanol was studied, leading to the synthesis of o-benzoquinone derivatives . Although not directly related to (4-Chloro-6-methylpyridin-2-yl)methanol, this study demonstrates the reactivity of methylated pyridine compounds in electrochemical environments, which could be relevant for understanding the chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their interactions with other molecules. A study on the mixtures of 4-methylpyridine with various alcohols presented new experimental data on densities and viscosities, discussing the association of mixture components due to self-association of alcohol molecules and cross-association between alcohol and 4-methylpyridine . These findings could provide a basis for predicting the behavior of (4-Chloro-6-methylpyridin-2-yl)methanol in solution and its interactions with other chemical entities.

科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Novel Compounds

A study by Percino et al. (2005) describes the synthesis of a new compound from the condensation reaction of (6-methylpyridin-2-yl)methanol. This research highlights the potential of (4-Chloro-6-methylpyridin-2-yl)methanol in synthesizing new chemical entities with distinct molecular structures (Percino et al., 2005).

Crystallography and Molecular Structure

Another study by Percino et al. (2007) examined the molecular and crystal structure of a co-crystal formed from a reaction involving (6-methylpyridin-2-yl)methanol. This study provides insights into the crystalline structures that can be achieved with this compound (Percino et al., 2007).

Chemical Reactions and Properties

Chemical Reactivity and Formation of Complexes

Inomata and Suenaga (2014) conducted a study demonstrating the reaction of tris[(6-methylpyridin-2-yl)methyl]amine with cobalt compounds, leading to the formation of a complex with interesting properties. This showcases the reactivity of derivatives of (4-Chloro-6-methylpyridin-2-yl)methanol in forming metal complexes (Inomata & Suenaga, 2014).

Thermo-solvatochromism Studies

Research by Tada et al. (2003) on thermo-solvatochromism in binary water–alcohol mixtures involved derivatives of pyridine, indicating the potential of (4-Chloro-6-methylpyridin-2-yl)methanol in such studies. This research contributes to the understanding of solvatochromic behavior in different solvent mixtures (Tada et al., 2003).

特性

IUPAC Name |

(4-chloro-6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIABQWETIDWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627845 | |

| Record name | (4-Chloro-6-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-6-methylpyridin-2-yl)methanol | |

CAS RN |

98280-32-1 | |

| Record name | (4-Chloro-6-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)